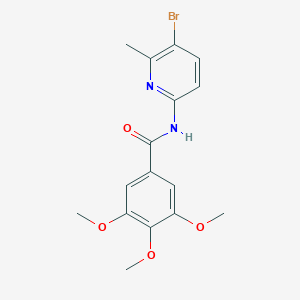![molecular formula C15H13F2NO2 B278369 N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B278369.png)
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a member of the benzamide family of compounds and is known for its unique chemical properties that make it an important tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is complex and varies depending on the specific application. In general, N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide works by binding to specific proteins or enzymes and altering their activity or function. This can lead to changes in cellular processes and ultimately affect the overall biological response.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes involved in cellular processes such as DNA replication and protein synthesis. N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide in lab experiments is its high specificity for certain proteins or enzymes, which allows researchers to selectively target and study specific cellular processes. However, N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide also has limitations, including potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, including the development of new therapeutic agents for the treatment of various diseases, the identification of new protein-protein interactions, and the exploration of new biochemical pathways and cellular processes. In addition, new synthesis methods and purification techniques may be developed to improve the efficiency and yield of N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide production.
Métodos De Síntesis
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)aniline with 4-methylbenzoic acid in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions and as a tool for investigating the role of specific enzymes in various biological processes. N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
|---|---|
Fórmula molecular |
C15H13F2NO2 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10-6-8-11(9-7-10)14(19)18-12-4-2-3-5-13(12)20-15(16)17/h2-9,15H,1H3,(H,18,19) |
Clave InChI |
WFLYWVOPIGRLMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)